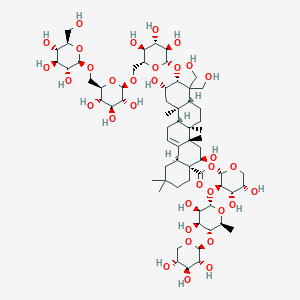

Platycoside G1

Description

Platycoside G1 is a natural product found in Platycodon grandiflorus with data available.

Properties

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H104O34/c1-23-49(95-54-44(81)35(72)27(69)17-87-54)43(80)48(85)55(91-23)96-50-36(73)28(70)18-88-57(50)98-58(86)64-12-11-59(2,3)13-25(64)24-7-8-32-60(4)14-26(68)51(63(21-66,22-67)33(60)9-10-61(32,5)62(24,6)15-34(64)71)97-56-47(84)42(79)39(76)31(94-56)20-90-53-46(83)41(78)38(75)30(93-53)19-89-52-45(82)40(77)37(74)29(16-65)92-52/h7,23,25-57,65-85H,8-22H2,1-6H3/t23-,25-,26-,27+,28-,29+,30+,31+,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50+,51-,52+,53+,54-,55-,56-,57-,60+,61+,62+,64+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBMWMLXRNXHHQ-ONYRRNLVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H104O34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Platycoside G1: A Comprehensive Technical Guide to its Natural Source, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, a triterpenoid (B12794562) saponin (B1150181), is a significant bioactive compound found primarily in the plant species Platycodon grandiflorum. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound, tailored for professionals in research and drug development.

Natural Source and Abundance of this compound

The principal and commercially recognized source of this compound is the balloon flower, Platycodon grandiflorum (Jacq.) A. DC., a perennial flowering plant belonging to the Campanulaceae family.[1][2] This plant is widely cultivated and used in traditional medicine and as a food source in East Asia.

The concentration of this compound, also known as Deapi-platycoside E, varies depending on several factors, including the part of the plant, the age and size of the root, and the geographical origin or cultivar. The roots are the primary repository of this compound.

Data on Natural Abundance

The following tables summarize the quantitative data for this compound and other related saponins (B1172615) in Platycodon grandiflorum.

Table 1: Quantitative Content of this compound in Platycodon grandiflorum Root

| Plant Part/Condition | Cultivar/Origin | This compound (Deapi-platycoside E) Content | Reference |

| Thin Root (7.88 mm diameter) | Not Specified | Highest among root sizes | [3] |

| Medium Root (11.55 mm diameter) | Not Specified | Lower than thin root | [3] |

| Thick Root (16.33 mm diameter) | Not Specified | Lowest among root sizes | [3] |

| Root | Accession KW01 (White flower) | Highest among studied accessions | [2] |

| Root Water Extract | Not Specified | 292.56 µg/g | [4] |

Table 2: Total Saponin Content in Various Parts of Platycodon grandiflorum

| Plant Part | Total Saponin Content (mg/100 g dry weight) | Reference |

| Roots (with peel) | 1674.60 ± 25.45 | [5] |

| Buds | 1364.05 ± 73.40 | [5] |

| Roots (without peel) | 1058.83 ± 45.69 | [5] |

| Stems | 993.71 ± 57.27 | [5] |

| Blanched Roots (without peel) | 945.17 ± 11.08 | [5] |

| Leaves | 881.16 ± 5.15 | [5] |

Table 3: Content of Other Major Platycosides in Platycodon grandiflorum Sprouts

| Plant Part | Polygalacin D Content (mg/g) | Deapi-platycodin D3 Content (mg/g) | Reference |

| Roots | 1.44 ± 0.02 | 0.37 ± 0.00 | [6] |

| Whole Sprouts | 1.15 ± 0.01 | 0.58 ± 0.03 | [6] |

| Leaves/Stems | 0.97 ± 0.01 | 0.88 ± 0.04 | [6] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the isolation and quantification of this compound. The following sections detail the methodologies cited in the literature.

Protocol 1: Extraction of Total Saponins from Platycodon grandiflorum Root

This protocol is a generalized procedure based on common laboratory practices for the extraction of triterpenoid saponins.

Objective: To extract the total saponin fraction from dried Platycodon grandiflorum root material.

Materials and Reagents:

-

Dried, powdered roots of Platycodon grandiflorum

-

70% Ethanol

-

Methanol

-

n-Butanol

-

Diethyl ether

-

Distilled water

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Suspend the powdered root material in 70% ethanol.

-

Extraction: Perform extraction, for example, by heating under reflux or using ultrasonication for a defined period (e.g., 60 minutes at 50°C).

-

Filtration: Filter the extract to remove solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning (for enrichment): a. Dissolve the crude extract in distilled water. b. Perform a liquid-liquid extraction with diethyl ether to remove non-polar compounds. Discard the ether layer. c. Extract the remaining aqueous layer with water-saturated n-butanol. d. Collect the n-butanol layer, which will contain the saponins.

-

Final Concentration: Evaporate the n-butanol layer to dryness to yield the total saponin fraction.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantitative analysis of this compound in a plant extract.

Objective: To determine the concentration of this compound in an extracted sample.

Instrumentation and Conditions:

-

HPLC System: An HPLC instrument equipped with a UV or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: Water with an additive like 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol.

-

A representative gradient might be: 0-6 min (10-15% B), 6-50 min (15-25% B), 50-60 min (25-47.5% B), followed by an equilibration step.[7]

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Saponins are often detected at around 203 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C.

Procedure:

-

Standard Preparation: a. Accurately weigh a reference standard of this compound. b. Prepare a stock solution of known concentration in a suitable solvent (e.g., methanol). c. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: a. Accurately weigh the dried extract. b. Dissolve the extract in a known volume of the initial mobile phase or methanol. c. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: a. Inject the calibration standards into the HPLC system to construct a calibration curve (peak area vs. concentration). b. Inject the prepared sample solution. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantification: a. Determine the peak area of this compound in the sample chromatogram. b. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction, isolation, and quantification of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells [frontiersin.org]

- 5. Antiviral and Immune Enhancement Effect of Platycodon grandiflorus in Viral Diseases: A Potential Broad-Spectrum Antiviral Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical characterization of balloon flower (Platycodon grandiflorum) sprout extracts and their regulation of inflammatory activity in lipopolysaccharide‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Triterpenoid Saponin Pathway: A Deep Dive into Platycoside G1 Biosynthesis in Platycodon grandiflorum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of platycoside G1, a significant bioactive triterpenoid (B12794562) saponin (B1150181) found in the medicinal plant Platycodon grandiflorum. This document details the enzymatic steps, key genes, and regulatory aspects of the pathway, presenting current knowledge to aid further research and potential applications in drug development and metabolic engineering.

Introduction to Platycosides and this compound

Platycodon grandiflorum, commonly known as the balloon flower, is a perennial plant species valued in traditional East Asian medicine for its wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and expectorant effects. These medicinal benefits are largely attributed to a class of oleanane-type triterpenoid saponins (B1172615) known as platycosides.

Among the various platycosides, this compound, also known as deapi-platycoside E, is of significant interest due to its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for the targeted enhancement of its production through breeding or biotechnological approaches.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonic acid (MVA) pathway in the cytoplasm. The subsequent steps involve the formation of the triterpenoid backbone, followed by a series of oxidative and glycosylation modifications.

Formation of the Triterpenoid Backbone

The initial phase of platycoside biosynthesis involves the formation of the oleanane-type triterpenoid skeleton:

-

Squalene Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce squalene. This reaction is catalyzed by squalene synthase (SS) .

-

Squalene Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical cyclization precursor. This step is mediated by squalene epoxidase (SE) .

-

Cyclization to β-amyrin: The final step in the formation of the pentacyclic triterpenoid backbone is the cyclization of 2,3-oxidosqualene to β-amyrin. This reaction is catalyzed by β-amyrin synthase (bAS) , a key enzyme that directs the pathway towards the production of oleanane-type saponins.[1]

Oxidative Modifications by Cytochrome P450s

Following the formation of the β-amyrin backbone, a series of oxidative modifications occur, catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl groups and other modifications at various positions on the triterpenoid skeleton, leading to the formation of the aglycone, platycodigenin.

Key modifications include oxidations at the C-2, C-16, C-23, C-24, and C-28 positions.[1] The CYP716 family of P450s has been identified as playing a major role in the oxidation of β-amyrin in P. grandiflorum.[1] Specifically, a β-amyrin 28-oxidase is a key enzyme in this part of the pathway.[1]

Glycosylation by UDP-Glycosyltransferases (UGTs)

The structural diversity and biological activity of platycosides are greatly influenced by the attachment of sugar moieties, a process catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer sugar residues from activated sugar donors, such as UDP-glucose, to the triterpenoid aglycone.

Several UGTs involved in platycoside biosynthesis in P. grandiflorum have been identified and characterized:

-

PgGT2: This novel UGT from the UGT73 subfamily specifically catalyzes the initial β-D-glycosylation at the C-3 hydroxyl group of platycodigenin, producing the key intermediate 3-O-β-D-glucopyranosylplatycodigenin.[2][3]

-

PgGT1: This di-O-glycosyltransferase is capable of catalyzing the synthesis of platycoside E by sequentially attaching two β-1,6-linked glucosyl residues to the glucosyl moiety at the C-3 position of platycodin D.[3]

-

PgUGT29: This enzyme has been shown to catalyze the glycosylation of the C-3 position of Platycodin D to generate Platycodin D3.[4]

The biosynthesis of this compound (deapi-platycoside E) is believed to proceed through the formation of its precursor, platycoside E. Platycoside E has a sugar chain at the C-28 position that includes an apiose molecule. The final step in this compound biosynthesis would therefore involve the specific removal of this terminal apiose residue from platycoside E. While the enzymatic conversion of platycoside E to platycodin D (which involves the removal of two glucose units) by β-glucosidases has been documented, the specific enzyme responsible for the de-apiosylation of platycoside E to form this compound within Platycodon grandiflorum has not yet been definitively identified and represents an important area for future research.[5]

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound.

Caption: Putative biosynthesis pathway of this compound in P. grandiflorum.

Quantitative Data

The concentration of various platycosides, including precursors to this compound, varies significantly between different organs of Platycodon grandiflorum. The following table summarizes representative quantitative data from literature.

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| Deapioplatycoside E | Root | 0.092 - 2.772 | [6] |

| Platycoside E | Root | 0.335 - 4.291 | [6] |

| Platycodin D | Root | 0.234 - 6.822 | [6] |

| Polygalacin D | Root | 0.195 - 2.171 | [6] |

Gene expression studies have also provided insights into the tissue-specific nature of platycoside biosynthesis. For instance, the expression of many UGT genes is found to be highest in the roots, which is consistent with the accumulation of platycosides in this organ.

Key Experimental Protocols

This section outlines detailed methodologies for key experiments frequently cited in the study of platycoside biosynthesis.

Heterologous Expression and Functional Characterization of UGTs

This protocol describes the general workflow for expressing a candidate UGT gene in a heterologous host (e.g., E. coli or yeast) to verify its enzymatic activity.

Caption: Experimental workflow for the functional characterization of a UGT.

Detailed Protocol for in vitro Enzymatic Reaction: [5][7]

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 0.01 M phosphate (B84403) buffer, pH 7.2):

-

Crude enzyme extract or purified recombinant UGT protein (final concentration: e.g., 0.05 mg/ml).

-

Substrate (e.g., Platycoside E, final concentration: e.g., 0.4 mg/ml).

-

Sugar donor (e.g., UDP-glucose, in molar excess).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).

-

Reaction Termination: Stop the reaction by adding an equal volume of a solvent like methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitate. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to identify and quantify the reaction products.

HPLC Analysis of Platycosides

This protocol provides a general method for the separation and quantification of platycosides from plant extracts or enzymatic reactions.

Instrumentation and Conditions: [8]

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is typically used. An example gradient is as follows:

-

0-6 min: 10-15% B

-

6-50 min: 15-25% B

-

50-60 min: 25-47.5% B

-

-

Flow Rate: 1.0 ml/min.

-

Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used for the detection of saponins as they lack a strong chromophore for UV detection.

-

Quantification: Quantification is performed by comparing the peak areas of the analytes to those of authentic standards.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of platycosides in Platycodon grandiflorum. The identification of key enzyme families, including β-amyrin synthases, cytochrome P450s, and UDP-glycosyltransferases, has provided a solid foundation for understanding the molecular machinery behind the production of these valuable compounds.

However, a key gap in our knowledge remains the specific enzyme responsible for the final conversion of platycoside E to this compound through the removal of the apiose sugar. Future research should focus on identifying and characterizing this putative apiosidase. A combination of transcriptomic analysis of tissues with high this compound content, followed by heterologous expression and functional characterization of candidate glycoside hydrolases, could be a promising approach.

A complete understanding of the this compound biosynthetic pathway will open up new avenues for the metabolic engineering of P. grandiflorum or microbial hosts to enhance the production of this and other medicinally important saponins. This knowledge will be invaluable for the development of novel pharmaceuticals and nutraceuticals derived from this important medicinal plant.

References

- 1. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A candidate gene identified in converting platycoside E to platycodin D from Platycodon grandiflorus by transcriptome and main metabolites analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Platycoside G1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. Also known as Deapi-platycoside E, this natural product is of significant interest for its potential therapeutic properties, including potent antioxidant activities. This document details the spectroscopic data and experimental methodologies integral to its structural determination, presenting quantitative data in accessible formats and visualizing key procedural workflows.

Core Structural and Mass Spectrometric Data

The foundational step in the structural elucidation of a natural product is the determination of its molecular formula and mass. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1] |

| Molecular Weight | 1417.49 g/mol | [1] |

| Identification Method | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) |

Experimental Protocols

The isolation and purification of this compound from its natural source, followed by its characterization using various analytical techniques, are critical for its structural elucidation. While a specific, detailed protocol for the initial isolation of this compound is not available in the public domain, a general workflow can be inferred from standard practices for saponin extraction from Platycodon grandiflorum.

General Isolation and Purification Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction from the dried and powdered roots of Platycodon grandiflorum. This is followed by a series of chromatographic separations to isolate the individual saponin.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

The definitive structure of this compound is determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques such as COSY, HSQC, and HMBC, are essential for determining the structure of the aglycone (the non-sugar part) and the sugar moieties, as well as their linkage points.

-

Mass Spectrometry (MS): Tandem MS (MS/MS) experiments are used to determine the sequence of the sugar chains through the analysis of fragmentation patterns.

Unfortunately, detailed, publicly available NMR data tables and specific MS fragmentation patterns for this compound are scarce. The structure is typically confirmed by comparing acquired data with established literature values for Deapi-platycoside E. For analytical purposes, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS) is a common method for the identification and quantification of this compound in plant extracts.[2]

The Structure of this compound

This compound is a complex triterpenoid saponin. Its structure consists of a pentacyclic triterpenoid aglycone to which two sugar chains are attached. The elucidation of this structure relies on piecing together the information obtained from the aforementioned spectroscopic techniques.

The logical process for elucidating the structure of a saponin like this compound is outlined below.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

References

Platycoside G1: A Technical Guide on Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and solubility profile of Platycoside G1, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorus. The information herein is compiled to support research, development, and formulation activities involving this compound.

Physicochemical Properties

This compound is a complex glycoside with a high molecular weight. Its fundamental properties are essential for its identification, characterization, and handling in a laboratory setting. Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 3-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-2β,3β,16α,23-tetrahydroxyolean-12-en-24-methoxyl, 24-oxo-28-oic acid 28-O-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside | [1] |

| Synonyms | Deapi-platycoside E | [2][3][4] |

| CAS Number | 849758-42-5 | [2][3][5][6] |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [2][3][4][5][7] |

| Molecular Weight | 1417.49 g/mol (also cited as 1417.5 or 1417.50) | [2][3][5][6][7] |

| Appearance | White to off-white solid/powder | [5][6][8][9] |

| Compound Type | Triterpenoid Saponin | [3][5][6][10] |

| Botanical Source | Platycodon grandiflorus (Jacq.) A.DC. | [2][3][6] |

Solubility Profile

The solubility of this compound, like other saponins (B1172615), is dictated by its structure, which contains both a lipid-soluble aglycone and water-soluble sugar chains.[10] This amphipathic nature results in a distinct solubility profile. Saponins are generally characterized as being freely soluble in water but insoluble in nonpolar solvents.[10]

Table 2: Solubility Data for this compound

| Solvent | Concentration | Comments | References |

| DMSO | 100 mg/mL (70.55 mM) | Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility. | [6][8][9] |

| Water | Freely Soluble (General for Saponins) | Specific quantitative data for this compound is not available, but saponins as a class are polar and water-soluble. | [10] |

| Methanol (B129727) | Soluble | Used as a solvent for analytical sample preparation after extraction. | [11] |

| Nonpolar Solvents | Insoluble (General for Saponins) | Expected behavior based on the general properties of saponins. | [10] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. The following sections describe protocols for the isolation, analysis, and solubility determination of this compound.

This protocol is based on a method for extracting saponin content, including this compound, for analysis.[11]

-

Aqueous Extraction : Add distilled water to powdered P. grandiflorum root material.

-

Degreasing : Transfer the aqueous extract to a separatory funnel and wash with diethyl ether to remove lipids and other nonpolar compounds. Discard the ether layer.

-

Saponin Extraction : Extract the remaining aqueous layer three times with n-butanol saturated with water. The saponins will partition into the n-butanol layer.

-

Concentration : Collect the n-butanol layers and evaporate the solvent at 50°C under reduced pressure to obtain a dry saponin-rich residue.

-

Final Preparation : Dissolve the resulting residue in methanol for further purification or analysis.[11]

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.[3]

-

High-Performance Liquid Chromatography (HPLC) :

-

System : Agilent 1100 series or equivalent.

-

Column : Zorbax SB-C18 preparative column.

-

Detection : Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).

-

Method : Run a gradient elution program with appropriate mobile phases (e.g., acetonitrile (B52724) and water) to separate this compound from other related saponins. Purity is determined by the peak area percentage.

-

-

Mass Spectrometry (MS) :

-

Technique : Electrospray Ionization (ESI-MS) is commonly used.

-

Analysis : Determine the molecular weight by observing the quasi-molecular ion peak (e.g., [M+Na]⁺). High-Resolution Mass Spectrometry (HRESIMS) can be used to confirm the elemental formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

System : Bruker 400 MHz spectrometer or equivalent.

-

Analysis : Record 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (like pyridine-d₅ or methanol-d₄). The resulting spectral data are used to elucidate the complex structure and confirm the identity of the compound.

-

While a specific published protocol for this compound was not found, the following standard laboratory method can be employed to quantify its solubility.

-

Preparation : Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of an ultrasonic bath can aid in dissolution, particularly for solvents like DMSO.[6][8][9]

-

Separation : Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification : Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation : The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mM).

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to visualize key processes and potential mechanisms related to this compound.

Caption: General Workflow for this compound Isolation and Analysis.

Caption: Hypothesized PI3K/Akt Pathway Inhibition by Platycosides.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 849758-42-5 | this compound [phytopurify.com]

- 4. This compound suppliers UK [ukchemicalsuppliers.co.uk]

- 5. Platycodin G1 [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TCMSTD [bic.ac.cn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical Characteristics of Platycodon grandiflorum and its Mechanism in Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Platycoside G1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, has garnered significant interest within the scientific community due to its potential therapeutic properties, including potent antioxidant activities.[1] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support researchers in their analytical and drug development endeavors.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Data

While specific high-resolution NMR data for this compound is often proprietary, data for closely related oleanane-type triterpenoid saponins (B1172615) from Platycodon grandiflorum provide valuable reference points. For instance, the analysis of a new saponin, Platycoside N, was conducted using a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR, with pyridine-d₅ as the solvent.[2]

Table 1: Representative ¹H NMR Data for an Oleanane-Type Saponin Aglycone

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| H-12 | 5.46 | br s | - |

| H-3 | 4.36 | d | 3.0 |

| H-2 | 4.72 | m | - |

| H-16 | 5.03 | br s | - |

| H-23a | 3.82 | d | - |

| H-23b | 4.60 | d | - |

Data is representative for a similar platycoside, Platycoside N, and serves as a reference.[2]

Table 2: Representative ¹³C NMR Data for an Oleanane-Type Saponin Aglycone

| Carbon | Chemical Shift (δ) ppm |

| C-12 | 123.1 |

| C-13 | 144.5 |

| C-3 | 83.1 |

| C-28 | 176.0 |

| C-23 | 66.6 |

| C-2 | 70.1 |

| C-16 | 74.2 |

Data is representative for a similar platycoside, Platycoside N, and serves as a reference.[2]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry, particularly UPLC-QTOF/MS, is a powerful tool for the identification and characterization of platycosides.

Table 3: Mass Spectrometry Data for this compound

| Ion Mode | Adduct | Observed m/z | Calculated m/z | Reference |

| Negative | [M+HCOO]⁻ | 1461.6381 | 1416.6409 | [3] |

This compound is also known as Deapi-platycoside E.

Experimental Protocols

NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of oleanane-type triterpenoid saponins, based on protocols for similar compounds.

Sample Preparation:

-

Dissolve a few milligrams of the purified platycoside in a suitable deuterated solvent, such as pyridine-d₅.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Parameters (Example):

-

Spectrometer: JEOL α 500/600 FT NMR spectrometer or similar (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[2]

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are utilized for these experiments to establish connectivity and assign signals.

UPLC-QTOF/MS Analysis

This protocol is adapted from a study on the simultaneous determination of various platycosides.[3]

Chromatographic Conditions:

-

UPLC System: Waters ACQUITY UPLC system or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 mm × 100 mm).

-

Column Temperature: 40 °C.

-

Mobile Phase:

-

Solvent A: 0.1% aqueous formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: A typical gradient would be: 0–3 min, 10–20% B; 3–11 min, held at a specific percentage of B, followed by a wash and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Mass Spectrometer: Waters Xevo G2-S QTOF mass spectrometer or similar.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 40 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 300 °C.

-

Cone Gas Flow: 30 L/h.

-

Desolvation Gas Flow: 600 L/h.

-

Collision Energy: Ramped from 4 to 45 eV for MS/MS data acquisition.

Experimental and Analytical Workflow

Signaling Pathways Associated with Platycosides

While research specifically on this compound is ongoing, studies on crude saponin extracts from Platycodon grandiflorum (PGS) and related platycosides like Platycodin D have implicated their involvement in key cellular signaling pathways.

Nrf2-Mediated Antioxidant Pathway

PGS has been shown to upregulate the Nrf2-mediated antioxidant signaling pathway.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage.

NF-κB-Mediated Inflammatory Pathway

Conversely, PGS has been demonstrated to downregulate the NF-κB-mediated inflammatory pathway.[4] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and its dysregulation is associated with inflammatory diseases.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) of significant interest in phytochemical and pharmacological research. This document details its nomenclature, physicochemical properties, analytical methodologies, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.

Nomenclature and Synonyms

This compound is a naturally occurring triterpenoid saponin isolated from the roots of Platycodon grandiflorum.[1] Understanding its nomenclature is crucial for accurate identification and literature review.

Synonyms and Chemical Identifiers

The most common synonym for this compound is Deapi-platycoside E .[1][2] This name highlights its structural relationship to Platycoside E, lacking an apiose sugar moiety. Other synonyms include Deapioplatycoside E.[3]

| Identifier | Value |

| Primary Name | This compound |

| Primary Synonym | Deapi-platycoside E |

| CAS Number | 849758-42-5 |

| Molecular Formula | C₆₄H₁₀₄O₃₄ |

| Molecular Weight | 1417.49 g/mol |

Nomenclature of Related Platycosides

The nomenclature of platycosides is based on their triterpenoid aglycone core and the attached sugar chains, typically at the C-3 and C-28 positions.[4] Variations in the aglycone structure and the composition and linkage of the sugar moieties give rise to the diverse family of platycosides.

The structural relationship between this compound (Deapi-platycoside E) and its parent compound, Platycoside E, is the absence of a terminal apiose sugar on the C-28 sugar chain in this compound. This relationship is a key feature in the nomenclature of many platycoside derivatives. The enzymatic or hydrolytic removal of sugar units leads to these related compounds.[5][6]

Below is a DOT script illustrating the structural relationship between key platycosides.

Caption: Nomenclature relationship of major platycosides.

Physicochemical and Biological Data

This section summarizes the key physicochemical and biological properties of this compound in a structured tabular format for ease of comparison.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | DMSO: 100 mg/mL (70.55 mM) | [1] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Biological Activity

This compound is primarily recognized for its potent antioxidant activities.[1] One study quantified the total oxidant scavenging capacity (TOSC) of several platycosides against peroxyl radicals, highlighting the significant antioxidant potential of Deapi-platycoside E.[4]

| Biological Activity | Description | Quantitative Data (if available) | Reference |

| Antioxidant Activity | Exhibits potent scavenging of free radicals. | Deapi-platycoside E showed significant total oxidant scavenging capacity (TOSC) against peroxyl radicals. | [4] |

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and analysis of this compound, based on established protocols for platycoside saponins.

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of platycosides from the roots of Platycodon grandiflorum.

-

Extraction: The dried and powdered roots of P. grandiflorum are extracted with 75% ethanol (B145695) at room temperature. The extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with diethyl ether and n-butanol. The n-butanol fraction, containing the saponins, is collected and concentrated.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol-water. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column to yield the pure compound.

Analytical Methodology: UPLC-QTOF/MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is a powerful technique for the sensitive and accurate analysis of platycosides.

-

Chromatographic System: Waters ACQUITY UPLC system.

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Gradient Program: A typical gradient might be: 0-3 min, 10-20% B; 3-11 min, held at a specific percentage of B, followed by a wash and re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Waters QTOF Premier mass spectrometer with an electrospray ionization (ESI) source, typically operated in negative ion mode.

-

MS Parameters:

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 40 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 300°C

-

Cone Gas Flow: 30 L/h

-

Desolvation Gas Flow: 600 L/h

-

Acquisition Mode: MS^E (provides both precursor and fragment ion information in a single run).

-

Below is a DOT script representing a typical experimental workflow for the analysis of this compound.

Caption: Experimental workflow for this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are still under investigation, its known antioxidant activity suggests involvement in cellular stress response pathways. Triterpenoid saponins, in general, have been shown to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation and cellular survival.[7][8]

The antioxidant effect of this compound likely involves the upregulation of endogenous antioxidant defense mechanisms, potentially through the activation of transcription factors like Nrf2, which in turn upregulates the expression of antioxidant enzymes.

The following DOT script illustrates a plausible signaling pathway for the antioxidant activity of this compound, based on the known mechanisms of related compounds.

Caption: Postulated antioxidant signaling pathway for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Platycoside G1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) also known as deapi-platycoside E, is a significant bioactive compound isolated from the roots of Platycodon grandiflorus (Jacq.) A.DC., a perennial flowering plant widely used in traditional Asian medicine. This technical guide provides an in-depth overview of the historical discovery, isolation, and purification of this compound. It includes detailed experimental protocols, quantitative data on purification, and a visualization of its role in key signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1] |

| Molecular Weight | 1417.49 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Synonyms | Deapi-platycoside E | [1][2] |

| CAS Number | 849758-42-5 | [1] |

Isolation and Purification of this compound

The isolation of this compound from the roots of Platycodon grandiflorum involves a multi-step process that begins with the extraction of total saponins (B1172615), followed by chromatographic separation to isolate the individual compounds. While specific yield data for this compound is not extensively reported, the following protocol is a composite of established methods for the preparative isolation of major platycosides.

Experimental Protocol: Preparative Isolation of Platycosides

This protocol is adapted from a method utilizing high-speed counter-current chromatography (HSCCC) for the separation of major platycosides from Platycodon grandiflorum roots.

1. Preparation of Platycoside-Enriched Fraction:

-

Extraction: The dried and powdered roots of Platycodon grandiflorum are extracted with water.

-

Column Chromatography: The aqueous extract is then subjected to reversed-phase C18 column chromatography to obtain a platycoside-enriched fraction.

2. High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Instrumentation: A high-speed counter-current chromatograph coupled with an evaporative light scattering detector (ELSD) is used.

-

Two-Phase Solvent System: A solvent system composed of hexane-n-butanol-water is prepared. Optimal ratios such as 1:40:20 (v/v) and 1:10:5 (v/v) have been reported to be effective.[3]

-

Operational Parameters:

-

Revolution Speed: Optimized for stable retention of the stationary phase.

-

Flow Rate of Mobile Phase: Adjusted for optimal separation.

-

-

Fraction Collection: The eluent is monitored by ELSD, and fractions corresponding to individual peaks are collected.

3. Purity Analysis:

-

The purity of the isolated fractions, including this compound, is determined by High-Performance Liquid Chromatography (HPLC).

Quantitative Data on Platycoside Isolation

| Parameter | Value | Method | Reference |

| Purity of Isolated Platycosides | > 94% | HSCCC | [3] |

Biological Activity and Signaling Pathways

This compound exhibits potent antioxidant and anti-inflammatory activities. Its mechanisms of action are believed to involve the modulation of key cellular signaling pathways.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS). The antioxidant capacity of various platycosides has been evaluated, and while Platycodin D showed the highest activity against peroxyl radicals, deapioplatycoside E (this compound) also exhibited notable scavenging capacity.[4] This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

A key mechanism underlying the anti-inflammatory effects of platycosides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Saponins from P. grandiflorum have been shown to suppress the activation of NF-κB.[5] This is often achieved by preventing the degradation of the inhibitory protein IκBα, which otherwise allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. The suppression of ROS production by these saponins can also contribute to the diminished activity of NF-κB.[6]

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, largely attributed to its antioxidant and anti-inflammatory properties. The historical and ongoing research into the saponins of Platycodon grandiflorum has paved the way for a deeper understanding of these complex molecules. The methodologies for isolation and purification, particularly advanced chromatographic techniques like HSCCC, have enabled the acquisition of high-purity this compound for detailed pharmacological investigation. Further research focusing on the precise molecular targets and a more detailed elucidation of its activity in various signaling pathways will be crucial for its future development as a therapeutic agent. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of this important natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of inducible nitric oxide synthase and cyclooxygenase II by Platycodon grandiflorum saponins via suppression of nuclear factor-kappaB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saponins derived from the roots of Platycodon grandiflorum inhibit HT-1080 cell invasion and MMPs activities: regulation of NF-kappaB activation via ROS signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Platycoside G1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platycoside G1, a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the root of Platycodon grandiflorum, has garnered significant interest for its diverse pharmacological activities. Among these, its antioxidant properties are of particular note, suggesting its potential as a therapeutic agent against oxidative stress-mediated pathologies. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. While direct quantitative data from common antioxidant assays like DPPH, ABTS, and FRAP on isolated this compound are not extensively reported in the current literature, this guide consolidates the available information, with a focus on its documented total oxidant-scavenging capacity and its role in modulating cellular antioxidant pathways.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound, also known as deapi-platycoside E, is a key bioactive constituent of Platycodon grandiflorum, a plant with a long history in traditional medicine.[1] Emerging research indicates that this compound possesses potent antioxidant activities, making it a compelling candidate for further investigation and drug development.[1] This guide aims to provide a detailed technical resource for researchers exploring the antioxidant potential of this compound.

Quantitative Antioxidant Activity

Direct measurement of the radical scavenging activity of isolated this compound using common assays such as DPPH, ABTS, and FRAP is not widely available in peer-reviewed literature. However, a key study by Ryu et al. (2012) evaluated the Total Oxidant-Scavenging Capacity (TOSC) of this compound (deapioplatycoside E) against peroxyl radicals and peroxynitrite.

Table 1: Total Oxidant-Scavenging Capacity (TOSC) of this compound and Related Saponins (B1172615)

| Compound | TOSC Value against Peroxyl Radicals (relative to GSH) | TOSC Value against Peroxynitrite (relative to GSH) |

| This compound (deapioplatycoside E) | Lower than Platycodin D, Polygalacic acid, and Platycodigenin | 1.27-fold of GSH |

| Platycodin D | Highest among tested saponins | 1.02-fold of GSH |

| Platycoside E | Lower than this compound | 0.75-fold of GSH |

| Platycodigenin | Higher than this compound and E | 2.35-fold of GSH |

| Polygalacic acid | Higher than Platycodigenin | No scavenging capacity |

| Glutathione (B108866) (GSH) (Positive Control) | - | 1.00 |

| Trolox (Positive Control) | Higher than all tested saponins | - |

Source: Adapted from Ryu et al., Food Chem, 2012.[2][3][4]

The study revealed that while the scavenging capacity of this compound against peroxyl radicals was less potent than some other saponins, it exhibited a notable scavenging activity against peroxynitrite, surpassing that of the endogenous antioxidant glutathione (GSH).[2][3][4]

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

Beyond direct radical scavenging, this compound and other saponins from Platycodon grandiflorum exert significant antioxidant effects at a cellular level by modulating endogenous antioxidant defense mechanisms. The primary pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and catalytic subunits of glutamate-cysteine ligase (GCLC), the rate-limiting enzyme in glutathione synthesis.

Figure 1. this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key assays discussed in this guide.

Total Oxidant-Scavenging Capacity (TOSC) Assay

This assay quantifies the ability of a compound to neutralize specific reactive oxygen species.

a) Materials:

-

This compound (or other test compounds)

-

Peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) - AAPH)

-

Peroxynitrite donor (e.g., 3-morpholinosydnonimine - SIN-1)

-

Fluorescent probe (e.g., fluorescein)

-

Phosphate (B84403) buffer

-

Positive controls (e.g., Glutathione, Trolox)

-

Fluorometric plate reader

b) Protocol for Peroxyl Radical Scavenging:

-

Prepare solutions of this compound, positive controls, and the fluorescent probe in phosphate buffer.

-

Add the test compound or control to a 96-well microplate.

-

Add the fluorescent probe to each well.

-

Initiate the reaction by adding the peroxyl radical generator (AAPH).

-

Monitor the decay of the fluorescent signal over time at an appropriate excitation and emission wavelength.

-

Calculate the area under the curve (AUC) for each sample.

-

The TOSC value is calculated by comparing the AUC of the sample to that of the blank (probe + AAPH) and the positive control.

c) Protocol for Peroxynitrite Scavenging:

-

The protocol is similar to the peroxyl radical assay, but a peroxynitrite donor (SIN-1) is used to initiate the reaction.

-

The decay of the fluorescent probe in the presence of peroxynitrite is monitored.

-

TOSC values are calculated in a similar manner, comparing the sample's ability to preserve the fluorescent signal against the control.

Figure 2. General workflow for the Total Oxidant-Scavenging Capacity (TOSC) assay.

Cellular Antioxidant Activity (CAA) Assay - Nrf2 Translocation

This assay determines the ability of this compound to induce the translocation of Nrf2 to the nucleus in a cellular model.

a) Materials:

-

Human or murine cell line (e.g., HepG2, BV-2 microglia)

-

This compound

-

Cell culture medium and supplements

-

Primary antibody against Nrf2

-

Fluorescently-labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

b) Protocol:

-

Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slides).

-

Allow cells to adhere and grow to a desired confluency.

-

Treat cells with various concentrations of this compound for a specified duration. A positive control (e.g., sulforaphane) and a vehicle control should be included.

-

Optionally, induce oxidative stress with a pro-oxidant (e.g., H₂O₂, tert-butyl hydroperoxide) after pre-treatment with this compound.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate with the primary anti-Nrf2 antibody.

-

Wash the cells and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify the co-localization of the Nrf2 signal with the nuclear stain, indicating translocation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the total oxidant scavenging capacity of saponins isolated from Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the total oxidant scavenging capacity of saponins isolated from Platycodon grandiflorum [agris.fao.org]

Platycoside G1 (CAS No. 849758-42-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycoside G1, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum, is a molecule of significant interest in the scientific community. Identified by the CAS number 849758-42-5, this natural compound, also known as Deapi-platycoside E, has demonstrated potent biological activities, particularly antioxidant and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with available quantitative data, detailed experimental protocols, and insights into its mechanisms of action involving key signaling pathways.

Chemical and Physical Properties

This compound is a complex glycosidic compound with a high molecular weight. Its chemical formula is C₆₄H₁₀₄O₃₄, corresponding to a molecular weight of 1417.49 g/mol .[1] It is typically supplied as a white to off-white solid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 849758-42-5 | [1] |

| Synonym | Deapi-platycoside E | [1] |

| Molecular Formula | C₆₄H₁₀₄O₃₄ | [1] |

| Molecular Weight | 1417.49 | [1] |

| Appearance | White to off-white solid | [1] |

| Source | Platycodon grandiflorum | [1] |

Biological Activities and Quantitative Data

Research indicates that this compound possesses significant antioxidant and anti-inflammatory properties. While much of the research has been conducted on extracts of Platycodon grandiflorum, some studies have begun to quantify the effects of its individual constituents.

Antioxidant Activity

A study evaluating the total oxidant scavenging capacity (TOSC) of various saponins (B1172615) from Platycodon grandiflorum provided quantitative data on the antioxidant activity of deapioplatycoside E (this compound). The study measured the capacity of the compound to scavenge peroxyl radicals and peroxynitrite.

Table 2: Antioxidant Activity of this compound (Deapioplatycoside E)

| Oxidant | Relative Scavenging Capacity | Reference |

| Peroxyl Radical | Lower than Platycodin D, Polygalacic acid, and Platycodigenin | |

| Peroxynitrite | 1.27-fold of Glutathione (GSH) |

Anti-inflammatory Activity

Studies on a water extract of Platycodon grandiflorum (PGW), which contains this compound, have demonstrated significant anti-inflammatory effects. One study quantified the amount of this compound in the extract to be 292.56 ± 14.26 µg/g.[1] This extract was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in a dose-dependent manner in BV2 microglia cells.[1]

Table 3: Anti-inflammatory Activity of Platycodon grandiflorum Water Extract (PGW) Containing this compound

| Biomarker | Concentration of PGW | % Inhibition/Reduction | Reference |

| Nitric Oxide (NO) | 50 µg/mL | 30.4% | [1] |

| 100 µg/mL | 36.7% | [1] | |

| 200 µg/mL | 61.2% | [1] | |

| Interleukin-1β (IL-1β) | 50 µg/mL | 20% | [3] |

| 100 µg/mL | 28% | [3] | |

| 200 µg/mL | 44% | [3] | |

| Interleukin-6 (IL-6) | 50 µg/mL | 22% | [3] |

| 100 µg/mL | 35% | [3] | |

| 200 µg/mL | 58% | [3] | |

| Tumor Necrosis Factor-α (TNF-α) | 200 µg/mL | Significant inhibitory activity | [3] |

Note: The data above represents the activity of the entire extract and not solely this compound.

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of platycosides, including likely contributions from this compound, are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. Extracts containing this compound have been shown to inhibit the phosphorylation of key proteins in this pathway, such as p65 and IκBα, thereby suppressing the inflammatory response.[1]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the production of inflammatory mediators. Extracts containing this compound have been observed to decrease the phosphorylation of JNK, ERK, and p38 in a concentration-dependent manner.[1]

Caption: this compound modulates the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound, based on protocols used for the analysis of Platycodon grandiflorum extracts.

Extraction and Isolation of this compound

A specific protocol for the isolation of this compound can be adapted from general methods for platycoside separation.

-

Extraction:

-

Dried and powdered roots of Platycodon grandiflorum are extracted with a suitable solvent, such as 70% ethanol, using methods like reflux or sonication.

-

The extract is then filtered and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Platycosides are typically enriched in the n-butanol fraction.

-

-

Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on silica (B1680970) gel or other suitable resins.

-

Elution is performed with a gradient of solvents, for example, a chloroform-methanol-water mixture.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.

-

The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (MS, NMR).

-

Caption: Workflow for the extraction and isolation of this compound.

In Vitro Anti-inflammatory Assays

Cell Culture:

-

Murine macrophage cell line RAW 264.7 or microglial cell line BV2 are commonly used.

-

Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

Nitric Oxide (NO) Production Assay:

-

Seed cells in a 96-well plate at a suitable density (e.g., 1.5 x 10⁵ cells/well) and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve of sodium nitrite (B80452) is used to quantify the NO concentration.

Cytokine Production Assay (ELISA):

-

Seed cells in a 24-well plate and incubate for 24 hours.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate with LPS for 24 hours.

-

Collect the cell culture supernatant and centrifuge to remove debris.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Pathways:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat with this compound for 1-2 hours.

-

Stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to observe phosphorylation events.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis can be performed to quantify the relative protein expression levels.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and potent anti-inflammatory activities. Its mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways, two key regulators of the inflammatory response. This technical guide provides a foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future research should focus on obtaining more quantitative data for the pure compound, elucidating its detailed molecular interactions, and evaluating its efficacy and safety in preclinical and clinical studies.

References

Structural Identification of Deapi-platycoside E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural identification of Deapi-platycoside E, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Platycodon grandiflorum. The document outlines the key analytical techniques, experimental protocols, and data interpretation used to elucidate its chemical structure, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Compound Profile

Deapi-platycoside E is a complex glycoside belonging to the oleanane-type triterpenoid saponins (B1172615). Its structural backbone is a pentacyclic triterpene, to which a branched sugar moiety is attached.

| Property | Value |

| Molecular Formula | C64H104O34 |

| Molecular Weight | 1417.49 g/mol |

| Source | Roots of Platycodon grandiflorum |

| Compound Type | Triterpenoid Saponin |

Analytical Techniques for Structural Elucidation

The structural identification of Deapi-platycoside E relies on a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule, including the aglycone and the sugar moieties, as well as their stereochemistry and linkage points.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the sequence and linkage of the sugar units through characteristic fragmentation patterns.

-

Enzymatic Hydrolysis: Selective cleavage of glycosidic bonds by enzymes, such as laminarinase, can help to identify the individual sugar components and their linkages.

-

Chromatography: Techniques like Ultra-Performance Liquid Chromatography (UPLC) are essential for the isolation and purification of the compound and are often coupled with mass spectrometry (UPLC-MS) for analysis.

Quantitative Data

NMR Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Deapi-platycoside E, based on literature data for similar platycosides isolated from Platycodon grandiflorum. The data is typically recorded in pyridine-d5.

Table 1: Expected ¹³C NMR Chemical Shifts (δc) for the Aglycone Moiety of Deapi-platycoside E

| Carbon | δc (ppm) | Carbon | δc (ppm) |

| 1 | ~40.0 | 16 | ~74.0 |

| 2 | ~69.0 | 17 | ~49.0 |

| 3 | ~84.0 | 18 | ~41.5 |

| 4 | ~43.0 | 19 | ~47.0 |

| 5 | ~48.0 | 20 | ~31.0 |

| 6 | ~18.5 | 21 | ~36.0 |

| 7 | ~33.0 | 22 | ~32.0 |

| 8 | ~40.5 | 23 | ~66.0 |

| 9 | ~47.5 | 24 | ~16.0 |

| 10 | ~37.0 | 25 | ~17.5 |

| 11 | ~24.0 | 26 | ~17.5 |

| 12 | ~122.5 | 27 | ~27.0 |

| 13 | ~144.0 | 28 | ~176.5 |

| 14 | ~42.0 | 29 | ~33.0 |

| 15 | ~35.5 | 30 | ~25.0 |

Table 2: Expected ¹H NMR Chemical Shifts (δH) for Key Protons of Deapi-platycoside E

| Proton(s) | δH (ppm) | Multiplicity | J (Hz) |

| H-12 | ~5.4 | br s | |

| Anomeric Protons | ~4.8 - 6.4 | d, br s | |

| Methyl Protons | ~0.8 - 1.8 | s |

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments, typically in negative ion mode, reveal characteristic fragmentation patterns involving the sequential loss of sugar residues.

Table 3: High-Resolution Mass Spectrometry Data for Deapi-platycoside E

| Ion | Observed m/z |

| [M-H]⁻ | ~1415.6 |

| [M+HCOO]⁻ | ~1461.6 |

Table 4: Expected MS/MS Fragmentation of the [M-H]⁻ Ion of Deapi-platycoside E

| Fragment Ion (m/z) | Loss of |

| ~1283.5 | Xylose (132 Da) |

| ~1137.4 | Xylose + Rhamnose (132 + 146 Da) |

| ~975.3 | Xylose + Rhamnose + Glucose (132 + 146 + 162 Da) |

| ~813.2 | Xylose + Rhamnose + 2x Glucose (132 + 146 + 2x162 Da) |

Experimental Protocols

Isolation and Purification of Deapi-platycoside E

A general protocol for the isolation of Deapi-platycoside E from the roots of Platycodon grandiflorum involves the following steps:

-

Extraction: The dried and powdered roots are extracted with a polar solvent, typically 70% ethanol (B145695) or methanol, under reflux.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The saponin fraction is typically enriched in the n-butanol layer.

-

Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include:

-

Macroporous Resin Column Chromatography: To remove highly polar impurities.

-

Silica Gel Column Chromatography: For separation based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Using a C18 column for final purification of the target compound.

-

UPLC-QToF-MS Analysis

This technique is widely used for the identification and characterization of saponins in plant extracts.

-

Chromatographic System: Waters ACQUITY UPLC system or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-